![molecular formula C16H13ClN2O2 B10905944 2-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]amino}benzamide](/img/structure/B10905944.png)
2-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZAMIDE is an organic compound that features a benzamide core with a chlorophenyl and propenoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and benzamide.
Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with propenoic acid to form the intermediate 3-(2-chlorophenyl)-2-propenoic acid.
Amidation Reaction: The intermediate is then reacted with benzamide under suitable conditions to form the final product, 2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}CARBOTHIOYLAMINO-N-CYCLOHEXYLBENZAMIDE
- 2-{[(2E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}-N-(2-FURYLMETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Uniqueness
2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H13ClN2O2 |
|---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]benzamide |
InChI |
InChI=1S/C16H13ClN2O2/c17-13-7-3-1-5-11(13)9-10-15(20)19-14-8-4-2-6-12(14)16(18)21/h1-10H,(H2,18,21)(H,19,20)/b10-9+ |
InChI Key |
RFEWLOLCEMOLJW-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



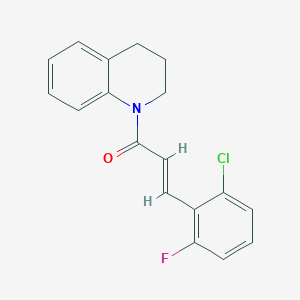
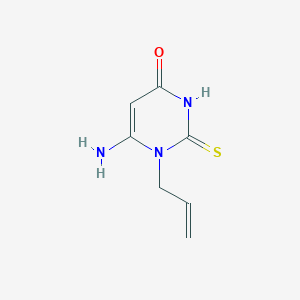
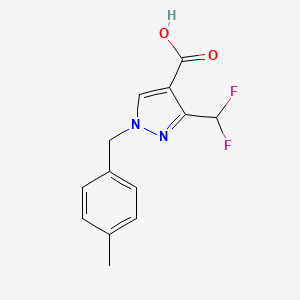
![(4Z)-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10905877.png)
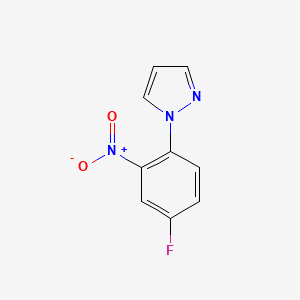
![2-[4-(dimethylamino)phenyl]-6-iodo-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10905881.png)
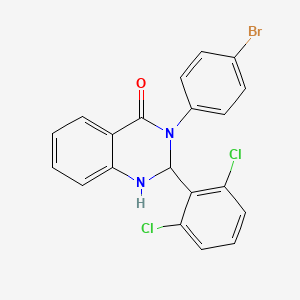
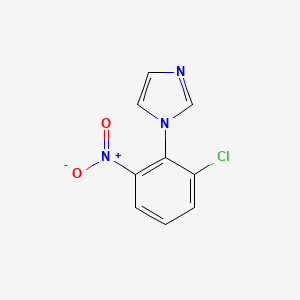
![1-[(2,5-dichlorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B10905907.png)
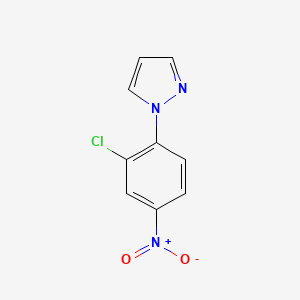

![methyl 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905926.png)
![Ethyl 2-[butanoyl(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10905938.png)
